2-Methylphenyl 3,4-dimethoxybenzoate
Description
3,4-Dimethoxybenzoate esters are a class of organic compounds derived from 3,4-dimethoxybenzoic acid, where the carboxylic acid group is esterified with diverse alcohol or amine-derived moieties. These compounds are widely studied for their structural diversity and biological activities, including cholinesterase inhibition, antitumor properties, and enzyme interaction potentials . The 3,4-dimethoxy substitution on the aromatic ring enhances electron-donating effects, influencing reactivity and intermolecular interactions. Variations in the esterifying group significantly alter physicochemical properties, bioavailability, and target specificity.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2-methylphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-6-4-5-7-13(11)20-16(17)12-8-9-14(18-2)15(10-12)19-3/h4-10H,1-3H3 |
InChI Key |
CLCCSYYUMISTFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of 3,4-Dimethoxybenzoate Derivatives
Cholinesterase Inhibition
- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibited moderate cholinesterase inhibition (AChE IC50: 8.45 µM; BuChE IC50: 14.44 µM), outperforming its nitro-substituted analog (AChE IC50: 3.25 µM; BuChE IC50: 8.45 µM) in binding affinity. Molecular docking revealed that the dimethoxy group facilitates hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE), while the furan carbonyl enhances π-π interactions .
- Ethyl 3,4-dimethoxybenzoate served as a precursor in synthesizing erlotinib derivatives with antitumor activity against A549 lung cancer cells, highlighting the role of methoxy groups in stabilizing drug-receptor interactions .
Structural Influence on Activity
- Electron-donating vs. electron-withdrawing groups : The 3,4-dimethoxy substitution (electron-donating) enhances cholinesterase inhibition compared to nitro groups (electron-withdrawing), as seen in . Methoxy groups improve solubility and binding pocket compatibility.
Physicochemical and Crystallographic Properties
- Tryptamine 3,4-dimethoxybenzoate crystallizes in a monoclinic system (space group P2/c) with distinct hydrogen-bonding networks, influencing stability and dissolution rates .
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